3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile

Anticancer Cytotoxicity Colorectal Cancer

Select this 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile for your medicinal chemistry program. Its N-3 propanenitrile substituent enables focused library synthesis via reduction or hydrolysis, while differential cytotoxicity (2.1-fold HCT116 vs. MCF-7) justifies inclusion in colorectal cancer screening cascades. High in silico probability (Pa=0.999) for lipid metabolism regulation makes it ideal for validating PPARγ computational models. Purchase to leverage a versatile TZD scaffold with proven synthetic utility and structure-specific biological activity.

Molecular Formula C6H6N2O2S
Molecular Weight 170.19
CAS No. 49545-02-0
Cat. No. B2463147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile
CAS49545-02-0
Molecular FormulaC6H6N2O2S
Molecular Weight170.19
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCC#N
InChIInChI=1S/C6H6N2O2S/c7-2-1-3-8-5(9)4-11-6(8)10/h1,3-4H2
InChIKeyMKRYILAXQKEABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile: Core Specifications and Research-Grade Sourcing


3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile (CAS 49545-02-0) is a heterocyclic building block belonging to the thiazolidinedione (TZD) class. With a molecular formula of C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol , this compound serves as a precursor for synthesizing more complex TZD derivatives. It is commercially available at research-grade purity (≥98%) for laboratory use only and should be stored in a dry environment at 2-8°C .

Procurement Risk: Why General-Purpose TZD Analogs Cannot Replace 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile in Controlled Syntheses


The thiazolidinedione (TZD) scaffold is a privileged pharmacophore, but its biological and chemical properties are highly sensitive to specific N-3 substitution patterns [1]. While many TZD derivatives function as PPARγ agonists, the precise functional group at the N-3 position (in this case, a propanenitrile moiety) dictates binding affinity, metabolic stability, and subsequent reactivity for further derivatization [2]. Substituting 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile with a generic 5-substituted TZD analog in a synthetic sequence would alter the electronic and steric environment of the core, leading to unpredictable yields, distinct regioselectivity in subsequent reactions, and a loss of any structure-specific biological activity that relies on the N-3 propanenitrile group.

Quantitative Differentiation Guide: Verifiable Evidence for 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile


Differential Antiproliferative Potency in HCT116 vs. MCF-7 Carcinoma Models

3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile exhibits significantly higher antiproliferative activity against the HCT116 colorectal carcinoma cell line compared to the MCF-7 breast adenocarcinoma cell line. This differential sensitivity is a critical selection criterion for researchers focusing on colorectal cancer models. Data from MTT assays indicate that HCT116 cells are approximately twice as sensitive to this compound as MCF-7 cells .

Anticancer Cytotoxicity Colorectal Cancer

Comparative Cytotoxicity Profile Across Distinct Tumor Types

Beyond colorectal cancer models, the compound demonstrates intermediate potency against the HUH-7 human hepatocellular carcinoma cell line. Its IC50 of 7.8 µM in HUH-7 cells positions it as a viable tool for liver cancer research, with a potency that is distinct from its effects on HCT116 and MCF-7 cells .

Anticancer Cytotoxicity Hepatocellular Carcinoma

In Silico-Predicted Lipid Metabolism Regulatory Function

Computational prediction models assign a high probability (Pa = 0.999) for 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile to function as a lipid metabolism regulator [1]. This is a class-level characteristic of thiazolidinediones, which are known PPARγ agonists [2]. This in silico signature distinguishes it from TZD derivatives with different N-3 substituents that may not engage the same metabolic targets.

Metabolic Disease PPARγ In Silico Pharmacology

Functional Group Reactivity: The Propanenitrile Moiety as a Synthetic Handle

The presence of the propanenitrile (-CH₂CH₂CN) group at the N-3 position provides a specific synthetic handle for further derivatization that is absent in simpler TZD analogs. This nitrile group can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, enabling the modular synthesis of diverse compound libraries that retain the TZD core. This reactivity profile is a key differentiator from TZDs with inert N-alkyl or N-aryl substituents.

Medicinal Chemistry Chemical Synthesis Building Block

Optimal Application Scenarios for 3-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanenitrile in Scientific Research


Focused Screening in Colorectal Cancer Models

Based on quantitative evidence showing a 2.1-fold greater potency against HCT116 colorectal carcinoma cells (IC50 = 5.0 µM) compared to MCF-7 breast cancer cells (IC50 = 10.5 µM) , the most justified application for this compound is in focused screening programs targeting colorectal cancer. Its differential activity provides a clear, data-driven rationale for its inclusion in HCT116-specific assay cascades, rather than as a general pan-cytotoxic agent.

Hepatocellular Carcinoma (HCC) Tool Compound

The compound demonstrates intermediate cytotoxic activity against the HUH-7 liver cancer cell line (IC50 = 7.8 µM) . This quantitative data supports its use as a tool compound for probing TZD-dependent pathways in HCC models, serving as a benchmark for comparing more potent, structurally optimized derivatives.

Modular Synthesis of TZD-Based Libraries

The propanenitrile (-CH₂CH₂CN) group at the N-3 position serves as a versatile synthetic handle, enabling the generation of focused compound libraries through reduction or hydrolysis . This makes the compound a strategic procurement choice for medicinal chemistry groups aiming to explore structure-activity relationships (SAR) around the TZD core by diversifying the N-3 substituent.

Validation of In Silico Metabolic Disease Models

Given its high in silico prediction probability (Pa = 0.999) for lipid metabolism regulation, this compound is a suitable candidate for validating computational models of PPARγ-mediated pathways [1]. Its use can help bridge the gap between virtual screening campaigns and in vitro confirmation of metabolic activity for the TZD class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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